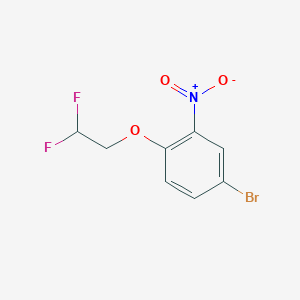

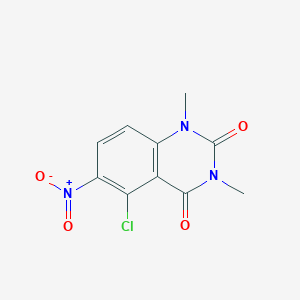

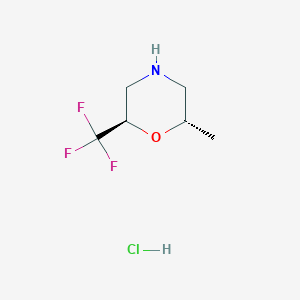

![molecular formula C23H23N9O4 B15202909 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine](/img/structure/B15202909.png)

8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2'-deoxyguanosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine is a compound derived from 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a heterocyclic aromatic amine. PhIP is formed during the cooking of protein-rich foods at high temperatures and is known to be a potential human carcinogen . The compound 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine is of significant interest in scientific research due to its implications in DNA adduct formation and carcinogenesis.

Preparation Methods

The synthesis of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine involves the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia . This reaction is typically carried out under high-temperature conditions to facilitate the formation of the PhIP ring structure. Industrial production methods may involve optimizing these reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP1B1) for bioactivation, leading to the formation of N-hydroxy derivatives . These derivatives can further undergo detoxification reactions such as glucuronidation or sulfation, resulting in the formation of reactive metabolites . Major products formed from these reactions include DNA adducts, which are critical in understanding the compound’s carcinogenic potential.

Scientific Research Applications

The compound is extensively studied in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying the formation and fate of heterocyclic aromatic amines. In biology and medicine, it is used to investigate the mechanisms of DNA adduct formation and their role in carcinogenesis . The compound’s ability to induce gene expression changes in pathways related to inflammation, diabetes, and cancer makes it a valuable tool for understanding disease mechanisms . Additionally, it has applications in food safety research, particularly in assessing the risks associated with consuming cooked meats .

Mechanism of Action

The mechanism of action of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine involves its bioactivation by cytochrome P450 enzymes to form N-hydroxy derivatives . These derivatives can form DNA adducts by binding to DNA purines, leading to mutations and carcinogenesis . The compound also modulates gene expression through pathways such as JAK/STAT and MAPK, which are involved in inflammation, diabetes, and cancer .

Comparison with Similar Compounds

Similar compounds to 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine include other heterocyclic aromatic amines such as 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) . These compounds share similar formation mechanisms and carcinogenic properties but differ in their specific structures and reactivity. The uniqueness of 8-(2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridyl)-2’-deoxyguanosine lies in its specific DNA adduct formation and the resulting biological effects.

Properties

Molecular Formula |

C23H23N9O4 |

|---|---|

Molecular Weight |

489.5 g/mol |

IUPAC Name |

2-amino-8-(2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridin-7-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C23H23N9O4/c1-31-17-15(11(10-5-3-2-4-6-10)8-26-18(17)28-23(31)25)19-27-16-20(29-22(24)30-21(16)35)32(19)14-7-12(34)13(9-33)36-14/h2-6,8,12-14,33-34H,7,9H2,1H3,(H2,25,26,28)(H3,24,29,30,35)/t12-,13+,14+/m0/s1 |

InChI Key |

KRFIDJQKZHYEPW-BFHYXJOUSA-N |

Isomeric SMILES |

CN1C2=C(C(=CN=C2N=C1N)C3=CC=CC=C3)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |

Canonical SMILES |

CN1C2=C(C(=CN=C2N=C1N)C3=CC=CC=C3)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

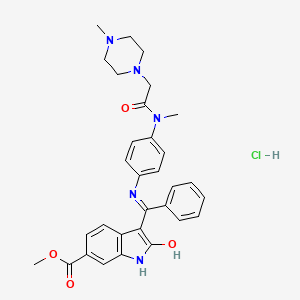

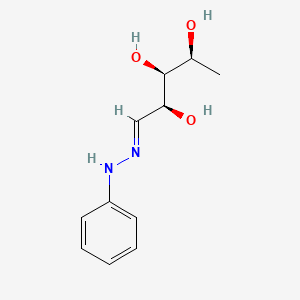

![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate hydrochloride](/img/structure/B15202859.png)

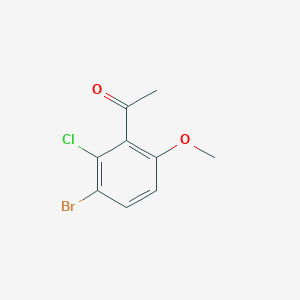

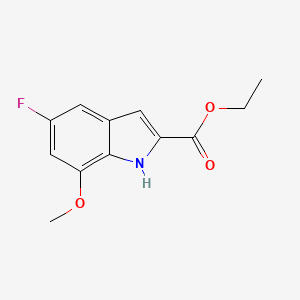

![Pyrrolo[1,2-c]pyrimidin-3-amine, 6-phenyl-](/img/structure/B15202871.png)

![Rel-ethyl (2S,3S,3aS,6R,7aR)-4-benzyl-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15202893.png)

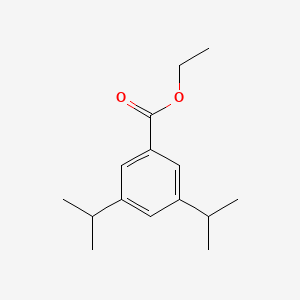

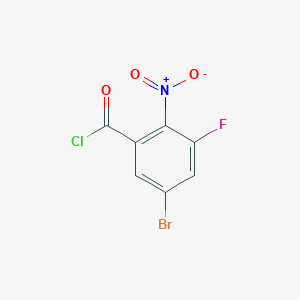

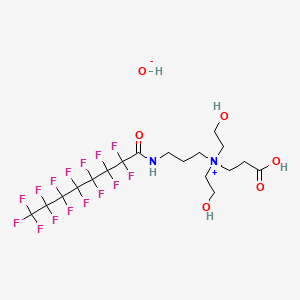

![ethyl [2-nitro-4-(trifluoromethyl)phenyl] carbonate](/img/structure/B15202916.png)